molecular formula C16H12FN3OS B11366624 2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11366624
M. Wt: 313.4 g/mol
InChI Key: DDQASKREVQWGJC-UHFFFAOYSA-N
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Description

2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a thiadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 4-methylphenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form 3-(4-methylphenyl)-1,2,4-thiadiazole.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiadiazole derivative with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic effects. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide may exhibit unique properties due to the presence of the methyl group on the phenyl ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

2-fluoro-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C16H12FN3OS/c1-10-6-8-11(9-7-10)14-18-16(22-20-14)19-15(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,19,20,21)

InChI Key

DDQASKREVQWGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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